molecular formula C6H6F2N2 B056656 2,4-Difluorophenylhydrazine CAS No. 40594-30-7

2,4-Difluorophenylhydrazine

Cat. No. B056656
Key on ui cas rn: 40594-30-7
M. Wt: 144.12 g/mol
InChI Key: RLZUIPTYDYCNQI-UHFFFAOYSA-N
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Patent
US07622492B2

Procedure details

2,4-Difluorophenylhydrazine hydrochloride (Apollo; 6.00 g, 32.3 mmol) was partitioned between saturated aqueous sodium carbonate (100 mL) and ethyl acetate (150 mL). The organic layer was washed with saturated aqueous sodium carbonate (50 mL) and brine (100 mL, then 50 mL), dried (sodium sulfate), filtered, and evaporated to give 2,4-difluorophenylhydrazine (4.54 g, 98%) as a light brown solid. This was taken in dry toluene (50 mL) and the mixture was cooled to 0° C. under argon. A solution of acetaldehyde (3.0 mL, 53.4 mmol) in dry toluene (10 mL) was added dropwise over 15 min, the solution was stirred at 0° C. for 5 min and then at room temperature for 1 h. The reaction mixture was stored overnight in the freezer, then it was warmed to room temperature and filtered. The filtrate was concentrated to give a brown oil, with some water present. Toluene was added and the solution was dried (sodium sulfate), filtered and evaporated to give N-(2,4-difluoro-phenyl)-N-ethylidene-hydrazine (4.61 g, 84%) as a brown oil as a mixture of E and Z isomers (by 1H NMR).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C>[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.FC1=C(C=CC(=C1)F)NN
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium carbonate (50 mL) and brine (100 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
50 mL), dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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